molecular formula C21H21NO2 B11360230 3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one

3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11360230
M. Wt: 319.4 g/mol
InChI Key: XLYAOJIUTXEXAC-UHFFFAOYSA-N
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Description

3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a benzofuran and an indole moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties

Preparation Methods

The synthesis of 3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one involves multiple steps, typically starting with the construction of the benzofuran and indole cores. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the efficient formation of polycyclic structures . The indole moiety can be synthesized using various methods, including Fischer indole synthesis and Bartoli indole synthesis. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran or indole rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Given the known biological activities of benzofuran and indole derivatives, this compound may be explored for its potential as an anti-cancer, anti-bacterial, or anti-viral agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzofuran and indole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one include other benzofuran and indole derivatives. For example:

The uniqueness of this compound lies in the combination of benzofuran and indole structures, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C21H21NO2/c1-4-22-18-11-6-5-9-16(18)17(21(22)23)12-19-14(3)15-10-7-8-13(2)20(15)24-19/h5-11,17H,4,12H2,1-3H3

InChI Key

XLYAOJIUTXEXAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=C(C4=CC=CC(=C4O3)C)C

Origin of Product

United States

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